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Compound of Interest

Compound Name:
5-Chloro-7-methyl-1H-pyrrolo[3,2-

B]pyridine

Cat. No.: B1588988 Get Quote

The pyrrolopyridine framework, a bioisostere of indole, consists of a fused pyrrole and pyridine

ring. Depending on the nitrogen's position in the six-membered ring and the fusion orientation,

several isomers exist, most notably the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and the less-

explored 1H-pyrrolo[3,2-b]pyridine scaffold. The 7-azaindole core is a cornerstone of modern

drug design, recognized as a "privileged structure" due to its ability to interact with a wide range

of biological targets.[1] Its success is exemplified in numerous kinase inhibitors targeting

diseases from cancer to inflammatory disorders.[1][2]

The 1H-pyrrolo[3,2-b]pyridine isomer, the subject of this guide, while less common, presents a

unique and compelling vector for molecular interactions. The altered arrangement of the

nitrogen atom modifies the scaffold's hydrogen bonding capacity and electronic distribution,

offering a distinct opportunity to achieve target selectivity and novel intellectual property.

Derivatives of this core have demonstrated potent biological activities, including antiproliferative

effects against melanoma and novel antibacterial properties, validating its potential as a

foundational element for new therapeutic agents.[3][4] This guide focuses on the specifically

substituted analog, 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine, to provide a detailed

framework for its synthesis and potential application.

Physicochemical and Structural Properties
Understanding the fundamental properties of a compound is the first step in any rational drug

design campaign. 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine is a solid material at
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standard conditions, possessing a unique combination of substituents that influence its

solubility, reactivity, and potential for intermolecular interactions. The chlorine atom at the 5-

position serves as both a key pharmacophore element and a synthetic handle for further

derivatization, while the methyl group at the 7-position can influence binding pocket interactions

and metabolic stability.

Table 1: Physicochemical Properties of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine and its

Parent Scaffold

Property
5-Chloro-7-methyl-1H-
pyrrolo[3,2-b]pyridine

5-Chloro-1H-pyrrolo[3,2-
b]pyridine (Parent
Scaffold)

CAS Number 357263-43-5[5] 65156-94-7

Molecular Formula C₈H₇ClN₂[5] C₇H₅ClN₂

Molecular Weight 166.61 g/mol [5] 152.58 g/mol

Appearance Solid Light yellow solid[6]

Purity Typically available at ≥98%[5] N/A

SMILES String Clc1ccc2[nH]c(C)c2n1 Clc1ccc2[nH]ccc2n1

| InChI Key | RFPQVCYUKAYKEG-UHFFFAOYSA-N (for parent) | RFPQVCYUKAYKEG-

UHFFFAOYSA-N |

Synthesis and Characterization
A reliable and scalable synthetic route is critical for the exploration of any chemical scaffold.

While a specific published synthesis for the 7-methyl derivative is not detailed in the literature, a

robust protocol for the parent compound, 5-chloro-1H-pyrrolo[3,2-b]pyridine, provides a

validated template.[6] The proposed synthesis adapts this established methodology.

The key transformation involves an acid-catalyzed cyclization of a vinyl-substituted

aminopyridine precursor. This reaction proceeds via intramolecular electrophilic attack followed

by elimination to form the fused bicyclic system. The choice of methanol as a solvent and
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hydrochloric acid as the catalyst is critical for promoting the reaction while minimizing side

products.[6]

Proposed Synthetic Workflow
The synthesis begins with a suitable aminopyridine precursor, which undergoes cyclization to

form the core pyrrolopyridine structure. Subsequent purification is essential to isolate the target

compound with high purity for biological screening.

Proposed Synthesis of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

6-Chloro-2-((E)-2-ethoxy-1-propen-1-yl)pyridin-3-amine

Acid-Catalyzed Cyclization
(HCl, Methanol, 75°C)

Reaction Quench & Extraction
(K2CO3, Ethyl Acetate)

Column Chromatography
(Silica Gel, EtOAc/Hexane)

5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Characterization
(NMR, LC-MS, HPLC)
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Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from the validated synthesis of the unmethylated analog.[6]

Reaction Setup: Dissolve the precursor, 6-chloro-2-((E)-2-ethoxy-1-propen-1-yl)pyridin-3-

amine (1.0 eq), in methanol (approx. 20 mL per gram of precursor).

Acid Catalysis: Add concentrated hydrochloric acid (approx. 1 mL per gram of precursor) to

the solution. Causality: The acid protonates the vinyl ether, initiating the intramolecular

cyclization cascade.

Heating: Stir the reaction mixture at 75 °C for 18-24 hours, monitoring progress by thin-layer

chromatography (TLC) or LC-MS.

Solvent Removal: Upon completion, cool the mixture to room temperature and remove the

solvent under reduced pressure.

Aqueous Workup: Partition the residue between a saturated aqueous solution of potassium

carbonate (K₂CO₃) and ethyl acetate. Trustworthiness: This step neutralizes the acid and

extracts the organic product into the ethyl acetate layer, leaving inorganic salts in the

aqueous phase.

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium

sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel, eluting

with a gradient of ethyl acetate in hexane (e.g., 30:70 v/v).

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C

NMR, and high-resolution mass spectrometry (HRMS). Purity can be definitively assessed

using HPLC. The expected ¹H NMR would show characteristic shifts for the aromatic protons

and the C7-methyl group. The mass spectrum should show a molecular ion peak [M+H]⁺

corresponding to the calculated mass of 167.0325.
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Biological Significance and Therapeutic Potential
The true value of the pyrrolopyridine scaffold lies in its proven biological activity. While data on

the specific 5-chloro-7-methyl derivative is limited, extensive research on the broader class of

pyrrolo[3,2-b]pyridines and their isomers provides a strong rationale for its investigation in drug

discovery programs.

Anticancer Activity
Derivatives of the pyrrolo[3,2-b]pyridine scaffold have demonstrated significant in vitro

antiproliferative activity against human melanoma cell lines (A375), with some analogs showing

potency superior to the multi-kinase inhibitor drug Sorafenib.[3] Furthermore, the isomeric

pyrrolo[3,2-c]pyridine core has yielded potent FMS kinase inhibitors and inhibitors of the

colchicine-binding site on tubulin, highlighting the scaffold's versatility in targeting different

mechanisms of cancer progression.[7][8] This strongly suggests that 5-Chloro-7-methyl-1H-
pyrrolo[3,2-b]pyridine is a high-priority candidate for screening in oncology programs.

Kinase Inhibition
The most significant application of the broader azaindole family is in the development of kinase

inhibitors.[9] Kinases are critical nodes in cellular signaling pathways, and their dysregulation is

a hallmark of cancer and inflammatory diseases. The pyrrolopyridine scaffold acts as an ATP-

competitive hinge-binding motif. Isomeric pyrrolo[2,3-b]pyridines are central to inhibitors of

Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase 1 (JAK1), which are key targets

in oncology and autoimmune disorders, respectively.[10][11]
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Caption: Potential mechanism of action via RTK inhibition.

Antibacterial Potential
In an era of growing antimicrobial resistance, the discovery of novel antibacterial agents is a

global health priority. A high-throughput screening campaign identified 5-oxo-4H-pyrrolo[3,2-

b]pyridine derivatives as a new class of potent antibacterial agents against E. coli.[4] This
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finding opens a compelling new avenue for the development of the 5-Chloro-7-methyl-1H-
pyrrolo[3,2-b]pyridine scaffold as a potential treatment for bacterial infections.

Applications in Drug Discovery and Development
5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine is not merely a molecule of academic interest; it

is a practical tool for drug discovery. Its defined structure, synthetic tractability, and promising

biological profile make it an ideal starting point for a lead discovery campaign.

Screening Cascade Workflow
The initial evaluation of this compound would typically follow a standardized screening cascade

to assess its biological activity and drug-like properties efficiently.
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Caption: A typical workflow for evaluating a new chemical entity.
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Protocol: In Vitro Kinase Inhibition Assay (Example:
FGFR1)
This protocol describes a self-validating system to determine the inhibitory potential of the title

compound against a specific kinase.

Compound Preparation: Prepare a 10 mM stock solution of 5-Chloro-7-methyl-1H-
pyrrolo[3,2-b]pyridine in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold

dilutions) in assay buffer.

Assay Plate Setup: In a 384-well plate, add recombinant human FGFR1 enzyme to each well

(excluding negative controls).

Inhibitor Addition: Add the diluted compound series to the wells. Include a positive control

(known FGFR1 inhibitor) and a negative control (DMSO vehicle). Trustworthiness: Controls

are essential to validate the assay's performance and ensure observed effects are

compound-specific.

Initiation of Reaction: Add a mixture of the kinase substrate (e.g., a biotinylated peptide) and

ATP to all wells to start the reaction. Incubate at room temperature for a specified time (e.g.,

60 minutes).

Detection: Stop the reaction and add a detection reagent (e.g., HTRF or luminescence-

based). This reagent measures the amount of phosphorylated substrate, which is inversely

proportional to the kinase inhibition.

Data Analysis: Read the plate on a suitable plate reader. Calculate the percent inhibition for

each compound concentration relative to the controls. Fit the data to a dose-response curve

to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity

by 50%).

Conclusion
5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine represents a molecule of significant strategic

importance for drug discovery. It belongs to a biologically validated class of heterocyclic

compounds with demonstrated potential in oncology and infectious disease. Its well-defined

structure, accessible synthesis, and the promising activities of its analogs position it as an
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excellent scaffold for lead generation and optimization. This guide provides the foundational

knowledge—from synthesis to biological application—required for researchers and drug

development professionals to confidently incorporate this valuable chemical entity into their

discovery pipelines, with the ultimate goal of developing novel and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1588988#iupac-name-for-5-chloro-7-methyl-1h-
pyrrolo-3-2-b-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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